N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes multiple fluorine atoms and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorophenyl groups and the carboxamide moiety. Common reagents used in these reactions include fluorinated aromatic compounds, amines, and carboxylic acids. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial production methods also emphasize the importance of safety and environmental considerations, such as the handling of fluorinated reagents and the disposal of waste products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve the use of solvents, catalysts, and controlled temperatures.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups. These products can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with fluorinated aromatic groups, such as:
- N-(2-fluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(2,4-difluorophenyl)-4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
The uniqueness of N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific arrangement of fluorine atoms and the quinoline core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H23F3N2O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H23F3N2O2/c1-13-21(24(32)30-18-9-8-16(27)10-17(18)28)22(14-4-6-15(26)7-5-14)23-19(29-13)11-25(2,3)12-20(23)31/h4-10,22,29H,11-12H2,1-3H3,(H,30,32) |
InChI Key |
HVTAIGRGHPXRPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)F)F |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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